5-Bromo-2-fluoro-4-(trifluoromethyl)aniline
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Overview
Description
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as 4-bromo-2-fluoro-5-(trifluoromethyl)aniline have been reported to have anantimicrobial effect . Another compound, 2-Bromo-5-(trifluoromethyl)aniline, has been used in the synthesis and biochemical evaluation of inhibitors of hepatitis C virus (HCV) NS3 protease .
Mode of Action
Based on the antimicrobial effect of similar compounds , it can be inferred that it might interact with microbial cells, possibly disrupting their growth or replication.
Biochemical Pathways
The related compound 2-bromo-5-(trifluoromethyl)aniline has been used in the synthesis of inhibitors of the hcv ns3 protease , suggesting that it may affect the viral replication pathway in HCV.
Result of Action
Similar compounds have been reported to have antimicrobial effects and to inhibit HCV NS3 protease , suggesting potential antiviral and antimicrobial activities.
Action Environment
General guidelines for similar compounds recommend storage in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that the compound has an antimicrobial effect
Cellular Effects
It is known that the compound has an antimicrobial effect , which suggests that it may influence cell function by inhibiting the growth of certain microorganisms
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the ring.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
These reactions often require specific catalysts and conditions to ensure the desired substitution patterns and yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another.
Oxidation Reactions: The addition of oxygen or the removal of hydrogen.
Reduction Reactions: The addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron or copper.
Oxidation Reactions: Commonly use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Typically employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized aniline compounds .
Scientific Research Applications
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Lacks the bromine atom but shares similar fluorine and trifluoromethyl groups.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Similar structure but different substitution pattern.
3-Amino-4-bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but differs in the position of the amino group
Uniqueness
The unique combination of bromine, fluorine, and trifluoromethyl groups in 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-fluoro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHVPIGVGDGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807257-70-0 |
Source
|
Record name | 5-bromo-2-fluoro-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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